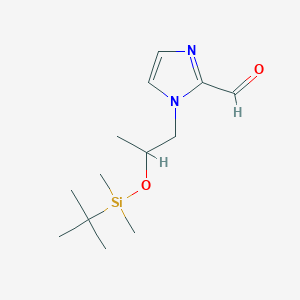

1-(2-(tert-Butyldimethylsilyloxy)propyl)-1H-imidazole-2-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “1-(2-(tert-Butyldimethylsilyloxy)propyl)-1H-imidazole-2-carbaldehyde” is a complex organic molecule. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The molecule also contains a tert-butyldimethylsilyloxy group, which is a common protecting group in organic synthesis .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the imidazole ring and the aldehyde group. Imidazole rings can act as both nucleophiles and electrophiles, making them versatile in chemical reactions . The aldehyde group is also highly reactive and can undergo a variety of reactions, including nucleophilic addition and oxidation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, compounds with tert-butyldimethylsilyloxy groups are often non-polar and hydrophobic . The presence of the imidazole ring could potentially make the compound more polar .Wirkmechanismus

Target of Action

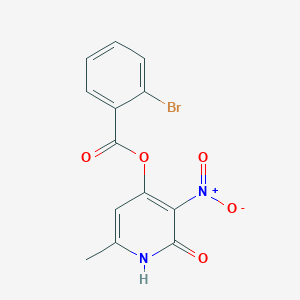

The compound “1-(2-(tert-Butyldimethylsilyloxy)propyl)-1H-imidazole-2-carbaldehyde” is a key intermediate in the synthesis of Pretomanid . Pretomanid is a nitroimidazole-oxazine compound developed by TB Alliance, primarily targeting Mycobacterium tuberculosis .

Mode of Action

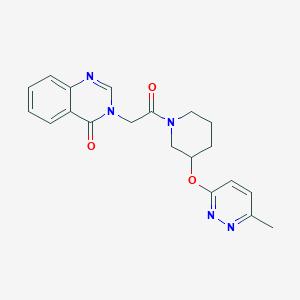

The mechanism of action of Pretomanid on M. tuberculosis is generally considered to be the bioreductive generation of reactive nitrogen species (predominantly nitric oxide), which leads to a decrease in intracellular ATP and anaerobic killing .

Biochemical Pathways

The compound is involved in the synthesis of Pretomanid via a novel synthetic strategy, which involves nucleophilic substitution, hydrolysis, and silicon etherification reactions . The compound is prepared from 2-chloro-4-nitroimidazole and (S)-epichlorohydrin, followed by further O-alkylation and intramolecular cyclization to obtain Pretomanid .

Result of Action

The result of the action of this compound is the production of Pretomanid with excellent quality and yield . Pretomanid is used in combination with other drugs to treat patients with extensively drug-resistant tuberculosis (XDR-TB) and intolerant or non-responsive multidrug-resistant tuberculosis (MDR-TB) .

Action Environment

The tert-butyldimethylsilyloxy group in the compound is approximately 10^4 times more hydrolytically stable than trimethylsilyl ethers , suggesting that it can withstand various environmental conditions.

Eigenschaften

IUPAC Name |

1-[2-[tert-butyl(dimethyl)silyl]oxypropyl]imidazole-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O2Si/c1-11(17-18(5,6)13(2,3)4)9-15-8-7-14-12(15)10-16/h7-8,10-11H,9H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLBAHRIMKXQSAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=CN=C1C=O)O[Si](C)(C)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O2Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.43 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(tert-Butyldimethylsilyloxy)propyl)-1H-imidazole-2-carbaldehyde | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-(2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2792481.png)

![1-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-ethanone O-(2,6-dichlorobenzyl)oxime](/img/structure/B2792483.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)oxalamide](/img/structure/B2792484.png)

![1-(2,5-Dimethoxyphenyl)-2-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2792485.png)

![N-(benzo[d][1,3]dioxol-5-yl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2792491.png)

![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-fluorophenethyl)acetamide](/img/structure/B2792493.png)

![N-(3-chloro-2-methylphenyl)-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2792496.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)furan-3-carboxamide](/img/structure/B2792502.png)

![(2Z)-2-[(3,5-difluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2792503.png)